

Involucrin vs. Filaggrin: A Comparative Guide to Epidermal Differentiation Markers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Volucrin*

Cat. No.: *B12380792*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of epidermal differentiation, a symphony of proteins works in concert to establish the skin's vital barrier function. Among these, **involucrin** (IVL) and filaggrin (FLG) are two of the most widely studied terminal differentiation markers. While both are crucial for the formation of a healthy epidermis, they play distinct roles and their expression patterns offer different insights into keratinocyte maturation and skin health. This guide provides an objective comparison of **involucrin** and filaggrin as differentiation markers, supported by experimental data and detailed protocols to aid in your research and development endeavors.

At a Glance: Involucrin vs. Filaggrin

| Feature | Involucrin (IVL) | Filaggrin (FLG) |
|----------------------|--|---|
| Primary Function | Scaffold protein for the cornified envelope | Aggregates keratin filaments; precursor to Natural Moisturizing Factor (NMF) |
| Timing of Expression | Early-to-late terminal differentiation | Late terminal differentiation |
| Epidermal Location | Spinous and granular layers | Granular layer and stratum corneum |
| Associated Pathology | Altered expression in various skin disorders | Strong association with atopic dermatitis and ichthyosis vulgaris due to loss-of-function mutations |
| Utility as a Marker | Indicates commitment to terminal differentiation | Marks the final stages of keratinocyte maturation and barrier competence |

Functional Distinctions in Epidermal Differentiation

Involucrin is a soluble precursor protein that serves as a scaffold for the cornified envelope, a highly insoluble and robust structure that replaces the plasma membrane in terminally differentiated keratinocytes.^[1] Its expression begins in the suprabasal spinous layers and continues into the granular layer, signifying an early commitment of keratinocytes to terminal differentiation.^[1] **Involucrin** becomes cross-linked to other proteins by transglutaminases, forming a critical component of the skin's protective barrier.

Filaggrin, on the other hand, is a later marker of terminal differentiation.^[1] It is synthesized as a large precursor polypeptide, profilaggrin, which is the main component of keratohyalin granules in the granular layer.^{[1][2]} During the transition from the granular layer to the stratum corneum, profilaggrin is proteolytically processed into individual filaggrin monomers. These monomers play a crucial role in bundling keratin filaments, leading to the collapse and flattening of corneocytes. Subsequently, filaggrin is degraded into free amino acids and their derivatives, which constitute the Natural Moisturizing Factor (NMF), essential for maintaining hydration of the stratum corneum.^[2]

Comparative Expression in Health and Disease

The distinct roles of **involucrin** and filaggrin are reflected in their expression patterns in both healthy and diseased skin. While both are indispensable for a functional skin barrier, their dysregulation provides unique insights into the pathophysiology of various dermatological conditions.

In Vitro Models of Keratinocyte Differentiation

Calcium is a well-established inducer of keratinocyte differentiation in vitro. Studies have shown a time-dependent increase in the expression of both **involucrin** and filaggrin upon elevation of extracellular calcium levels. However, the kinetics of their expression differ, with **involucrin** mRNA and protein levels rising earlier than those of filaggrin, consistent with its role as an earlier differentiation marker.

Table 1: Relative mRNA Expression of **Involucrin** and Filaggrin in Human Skin Equivalents Treated with α -Lipoic Acid

| Treatment | Relative Filaggrin Expression (Fold Change) | Relative Involucrin Expression (Fold Change) |
|---|---|--|
| α -Lipoic Acid (10 μ M, 3 days) | ~1.8 | ~1.5 |
| α -Lipoic Acid (10 μ M, 5 days) | ~2.5 | ~1.7 |
| α -Lipoic Acid (100 μ M, 3 days) | ~2.2 | ~1.8 |
| α -Lipoic Acid (100 μ M, 5 days) | ~3.0 | ~2.0 |

Data adapted from a study on the effect of α -lipoic acid on human skin equivalents.[3]

Atopic Dermatitis

Atopic dermatitis (AD) is strongly associated with impaired skin barrier function. Loss-of-function mutations in the filaggrin gene are a major predisposing factor for AD.[2] Consequently, filaggrin expression is significantly reduced or absent in the skin of many AD patients. In contrast, **involucrin** expression in AD can be variable, though it is often

downregulated in lesional skin due to the inflammatory milieu, particularly the presence of Th2 cytokines like IL-4 and IL-13.[1][4]

Table 2: Protein Expression of Filaggrin and Involucrin in Atopic Dermatitis Skin

| Marker | Normal Skin (ng/mg protein) | Atopic Dermatitis Skin (ng/mg protein) |
|------------|-----------------------------|--|
| Filaggrin | ~1.8 | ~0.8 |
| Involucrin | ~2.5 | ~1.5 |

Data are illustrative and based on ELISA measurements from skin extracts.[5]

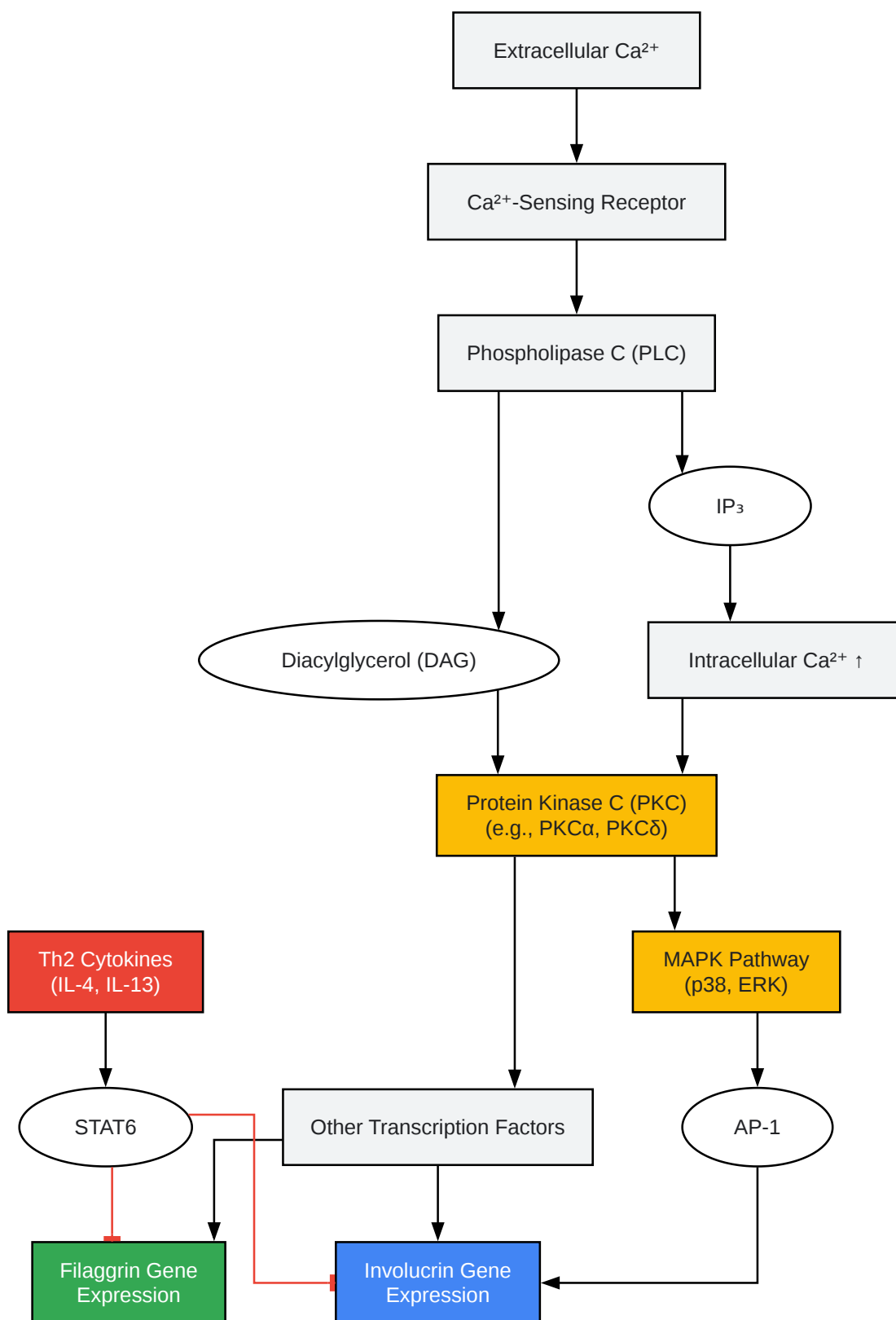
Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and aberrant differentiation. In psoriatic lesions, the expression of **involucrin** is often paradoxically increased and may be detected in lower layers of the epidermis than in healthy skin. Conversely, filaggrin expression is typically reduced or absent in the parakeratotic stratum corneum of psoriatic plaques.

Signaling Pathways Regulating Involucrin and Filaggrin Expression

The expression of both **involucrin** and filaggrin is tightly regulated by a complex network of signaling pathways, with calcium and Protein Kinase C (PKC) playing central roles.

An increase in extracellular calcium is a primary trigger for keratinocyte differentiation. This signal is transduced intracellularly, leading to the activation of various PKC isoforms. These kinases, in turn, modulate the activity of transcription factors that drive the expression of differentiation-specific genes.



[Click to download full resolution via product page](#)

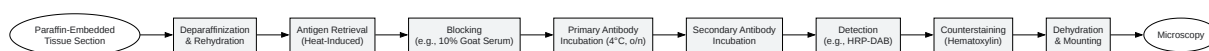
Caption: Simplified signaling cascade in keratinocyte differentiation.

Experimental Protocols

Accurate assessment of **involucrin** and filaggrin expression is fundamental to research in skin biology. Below are detailed methodologies for their detection.

Immunohistochemistry (IHC) for Paraffin-Embedded Skin Sections

This protocol outlines the steps for visualizing the localization of **involucrin** and filaggrin within the epidermal layers.



[Click to download full resolution via product page](#)

Caption: Workflow for immunohistochemical staining.

Materials:

- Formalin-fixed, paraffin-embedded skin sections on charged slides
- Xylene and graded ethanol series (100%, 95%, 70%)
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking solution (e.g., 10% normal goat serum in PBS)
- Primary antibodies (anti-**involucrin**, anti-filaggrin)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate kit

- Hematoxylin
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
 - Rinse in distilled water.[\[6\]](#)
- Antigen Retrieval:
 - Submerge slides in antigen retrieval buffer.
 - Heat to 95-100°C for 20 minutes.[\[6\]](#)
 - Allow to cool at room temperature for 20 minutes.
 - Rinse with wash buffer.
- Immunostaining:
 - Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 10 minutes.
 - Rinse with wash buffer.
 - Apply blocking solution and incubate for 1 hour at room temperature.
 - Incubate with primary antibody (diluted in blocking solution) overnight at 4°C.
 - Rinse with wash buffer (3 x 5 minutes).
 - Apply biotinylated secondary antibody and incubate for 30 minutes at room temperature.

- Rinse with wash buffer (3 x 5 minutes).
- Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Rinse with wash buffer (3 x 5 minutes).
- Detection and Counterstaining:
 - Apply DAB substrate and monitor for color development (typically 1-10 minutes).
 - Rinse with distilled water to stop the reaction.
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate through a graded ethanol series and xylene.
 - Coverslip with mounting medium.

Western Blotting for Protein Expression Analysis

This method allows for the quantification of total **involucrin** and filaggrin protein levels in cell or tissue lysates.

Materials:

- Keratinocyte cell pellets or skin tissue biopsies
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels

- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary and HRP-conjugated secondary antibodies
- ECL substrate

Procedure:

- Sample Preparation:
 - Lyse cells or homogenized tissue in RIPA buffer on ice.
 - Centrifuge to pellet debris and collect the supernatant.
 - Determine protein concentration using a BCA assay.
 - Normalize samples to the same protein concentration and add Laemmli buffer.
 - Boil samples at 95°C for 5 minutes.
- SDS-PAGE and Transfer:
 - Load 20-40 µg of protein per lane on an SDS-PAGE gel.
 - Run the gel until adequate separation is achieved.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
- Immunodetection:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

- Wash the membrane with TBST (3 x 10 minutes).
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST (3 x 10 minutes).
- Signal Detection:
 - Incubate the membrane with ECL substrate.
 - Image the blot using a chemiluminescence detection system.
 - Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β -actin).

RT-qPCR for Gene Expression Analysis

This technique is used to quantify the mRNA levels of **involucrin** and filaggrin, providing insights into their transcriptional regulation.

Materials:

- RNA isolation kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Gene-specific primers for IVL, FLG, and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Procedure:

- RNA Isolation and cDNA Synthesis:
 - Isolate total RNA from keratinocytes or skin tissue according to the kit manufacturer's instructions.

- Assess RNA quality and quantity.
- Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[\[2\]](#)
- qPCR Reaction Setup:
 - Prepare a qPCR master mix containing SYBR Green, forward and reverse primers, and nuclease-free water.
 - Add diluted cDNA to the master mix in a qPCR plate.
 - Run samples in triplicate.
- Real-time PCR Program:
 - Initial Denaturation: 95°C for 10 minutes.
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 60 seconds.
 - Melt Curve Analysis: To verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each sample.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene.

Conclusion

Involucrin and filaggrin are both invaluable markers for assessing epidermal differentiation, yet they provide complementary information. **Involucrin** serves as a robust indicator of the initiation of terminal differentiation, while filaggrin is a key marker for the late stages of this process and is directly linked to the skin's hydration status and barrier integrity. The choice of marker, or the decision to use both, will depend on the specific research question. For studies

on early keratinocyte commitment to differentiation, **involucrin** is an excellent choice. For research focused on barrier function, atopic diseases, or the final stages of cornification, filaggrin is indispensable. By employing the detailed protocols provided in this guide, researchers can reliably and accurately assess the expression of these critical proteins, paving the way for new insights and therapeutic strategies for a host of skin disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Filaggrin Genotype Determines Functional and Molecular Alterations in Skin of Patients with Atopic Dermatitis and Ichthyosis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [Involucrin vs. Filaggrin: A Comparative Guide to Epidermal Differentiation Markers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380792#involucrin-as-a-differentiation-marker-compared-to-filaggrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com